molecular formula C25H35N5O2 B2872986 N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide CAS No. 941914-41-6

N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide

Cat. No.: B2872986
CAS No.: 941914-41-6
M. Wt: 437.588
InChI Key: IHGSQVVKESVBRA-UHFFFAOYSA-N
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Description

This compound is a structurally complex ethanediamide derivative featuring dual dimethylamino substituents and a tetrahydroisoquinoline moiety.

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O2/c1-28(2)16-14-26-24(31)25(32)27-17-23(20-9-11-22(12-10-20)29(3)4)30-15-13-19-7-5-6-8-21(19)18-30/h5-12,23H,13-18H2,1-4H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGSQVVKESVBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Ethanediamide backbone - N,N-dimethylaminoethyl
- 4-(dimethylamino)phenyl
- Tetrahydroisoquinoline
Limited direct data; hypothesized CNS/kinase modulation based on structural analogs
N-(4-dimethylamino 3,5-dinitrophenyl) maleimide Maleimide core - 4-dimethylaminophenyl
- Dinitrophenyl
Electrochemical activity; potential in organic electronics
Salternamide E Macrocyclic lactam - Tetrahydroisoquinoline
- Halogenated aromatic
Antimicrobial activity against Gram-positive pathogens
N-substituted tetrahydroisoquinoline derivatives Tetrahydroisoquinoline core Variable alkyl/aryl groups Serotonin receptor antagonism; antitumor activity

Key Observations :

Tertiary Amine Functionality: The dimethylamino groups in the target compound mirror those in N-(4-dimethylamino 3,5-dinitrophenyl) maleimide, which exhibit strong electron-donating properties and enhance solubility in polar solvents . However, the maleimide derivatives prioritize electrochemical applications, whereas the ethanediamide scaffold in the target compound suggests a focus on biomolecular interactions.

Tetrahydroisoquinoline Motif: The tetrahydroisoquinoline unit is shared with Salternamide E, a marine-derived antimicrobial agent. While Salternamide E’s macrocyclic structure enhances membrane permeability, the target compound’s linear ethanediamide backbone may limit bioavailability without additional formulation .

Biological Target Hypotheses: Compared to simpler N-substituted tetrahydroisoquinolines (e.g., serotonin receptor antagonists), the target compound’s extended dimethylaminoethyl chain could enable dual-target engagement, such as kinase and neurotransmitter receptor modulation.

Research Findings and Limitations

  • Synthetic Accessibility: The compound’s synthesis likely requires multi-step amidation and alkylation, similar to methods for N-(4-dimethylamino 3,5-dinitrophenyl) acetonitrile . However, steric hindrance from the tetrahydroisoquinoline group may reduce reaction yields.
  • Computational Predictions : Quantum chemical calculations (as applied to maleimide analogs ) could predict the target compound’s dipole moment (~8–10 D) and HOMO-LUMO gap (~4.5 eV), indicating moderate reactivity.
  • Gaps in Evidence: No direct pharmacological or pharmacokinetic data were identified in the provided sources. Comparative studies with Salternamide E or kinase inhibitors (e.g., imatinib) are needed to validate hypothesized bioactivity.

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